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Compound of Interest

Compound Name: O-Demethyltramadol

Cat. No.: B1677179

O-Demethyltramadol Hydrochloride: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethyltramadol (O-DSMT) is the principal active metabolite of the centrally acting
analgesic, tramadol.[1][2] This technical guide provides a comprehensive overview of the
chemical and physical properties of O-Demethyltramadol hydrochloride. It includes a
summary of its quantitative data, detailed methodologies for its synthesis and analysis, and a
review of its primary mechanism of action. The information presented is intended to serve as a
valuable resource for researchers, scientists, and professionals involved in drug development
and pharmacological studies.

Chemical and Physical Properties

O-Demethyltramadol hydrochloride is a crystalline solid that is soluble in water and some
organic solvents.[3] The hydrochloride salt form enhances its stability and solubility, making it
suitable for pharmaceutical formulations.[4]

Quantitative Data Summary
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The following tables summarize the key chemical and physical properties of O-

Demethyltramadol and its hydrochloride salt. It is important to note that some of the cited

values are predicted and should be considered as estimates.

Property Value Reference(s)
3-[(1R,2R)-2-
dimethylamino)methyl]-1-
Chemical Name [( Y ) 2 [51[6]
hydroxycyclohexyl]phenol;hydr
ochloride
Molecular Formula C15H24CINO2 [51[6]
Molecular Weight 285.81 g/mol [5][6]
Appearance White to off-white solid [31[7]
Property Value Reference(s)
_ _ (-)-enantiomer: 141-142 °C;
Melting Point [1]8]
Another form: 256-257°C
Boiling Point 403.3 £ 25.0 °C (Predicted) [1119]
Density 1.104 + 0.06 g/cm3 (Predicted) 9]
pKa 10.00 + 0.10 (Predicted) [9]
Water: = 100 mg/mL;
Solubility Chloroform: Slightly soluble; [1][10]
Methanol: Slightly soluble
Approximately 270-279 nm (in
UV-Vis Amax acidic solution, based on [2][11]

tramadol data)

Experimental Protocols
Synthesis of O-Demethyltramadol Hydrochloride
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A common method for the synthesis of racemic O-Demethyltramadol involves the
demethylation of tramadol. One patented process describes the heating of tramadol with
concentrated hydrochloric acid. Another approach utilizes potassium hydroxide in ethylene
glycol at elevated temperatures.[12]

Experimental Workflow: Racemic Synthesis
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Caption: General workflow for the racemic synthesis of O-Demethyltramadol HCI.

The enantiomers of O-Demethyltramadol can be prepared by reacting the corresponding
enantiomers of tramadol with diisobutylaluminium hydride (DIBAL).[13] The separation of
tramadol enantiomers can be achieved by fractional crystallization using a chiral resolving
agent like L-(+)-tartaric acid.[3]

Experimental Workflow: Enantioselective Synthesis
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Caption: Workflow for the enantioselective synthesis of O-Demethyltramadol HCI.

Purification
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Purification of O-Demethyltramadol hydrochloride is typically achieved by recrystallization.[14]
[15] The choice of solvent is critical and often involves dissolving the crude product in a suitable
solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.[16] A
mixture of isopropanol and acetone has been mentioned in the literature for the precipitation of
the hydrochloride salt.[12]

Analytical Methods

HPLC is a widely used technique for the quantification of O-Demethyltramadol in various
matrices, including plasma and urine.[2][5][6][10] A typical method involves reversed-phase
chromatography with UV or fluorescence detection.

e Column: C18 columns are commonly used.[10]

» Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic
modifier (e.g., acetonitrile) is often employed.[2][10]

» Detection: UV detection is typically set around 270-275 nm.[2] Fluorescence detection can
also be used with excitation and emission wavelengths of approximately 275 nm and 300
nm, respectively.[2]

o Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase
extraction is usually performed to isolate the analyte.[2][5][17]

GC-MS is another powerful technique for the determination of O-Demethyltramadol.[17][18]
Derivatization of the analyte is often necessary to improve its volatility and chromatographic
properties.[19]

 Derivatization: N-methyl-N-(trimethylsilyDtrifluoroacetamide (MSTFA) with 1%
trimethylchlorosilane (TMCS) or propionic anhydride can be used as derivatizing agents.[19]
[20]

e Analysis: The analysis is performed in selected ion monitoring (SIM) mode for enhanced
sensitivity and specificity.[20]

o Sample Preparation: Similar to HPLC, sample preparation for biological matrices involves
extraction procedures.[17][18]
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Pharmacological Properties
Mechanism of Action

O-Demethyltramadol is the primary active metabolite of tramadol and is largely responsible for
its opioid-like analgesic effects.[1] Its primary mechanism of action is as an agonist at the p-
opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][21][22] The affinity of O-
Demethyltramadol for the p-opioid receptor is significantly higher than that of the parent
compound, tramadol.[23]

Signaling Pathway

Activation of the p-opioid receptor by O-Demethyltramadol initiates a downstream signaling
cascade through the associated Gi/o proteins.[3][24] This leads to two main inhibitory effects

on neuronal activity:

« Inhibition of Adenylyl Cyclase: The activated a-subunit of the Gi/o protein inhibits the enzyme
adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP
(CAMP).[4][11][25][26][27][28]

» Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: The
dissociated PBy-subunits of the G protein directly bind to and activate GIRK channels.[1][3][7]
[9][24] This activation increases the efflux of potassium ions (K+) from the neuron, leading to
hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Signaling Pathway of O-Demethyltramadol at the pu-Opioid Receptor
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Caption: Downstream signaling cascade following p-opioid receptor activation by O-
Demethyltramadol.

Conclusion
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O-Demethyltramadol hydrochloride is a key molecule in the pharmacology of tramadol,
exhibiting potent p-opioid receptor agonism. This guide has provided a consolidated resource
on its chemical and physical properties, methodologies for its preparation and analysis, and a
detailed overview of its mechanism of action. The information compiled herein is intended to
support further research and development in the fields of medicinal chemistry, pharmacology,
and analytical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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